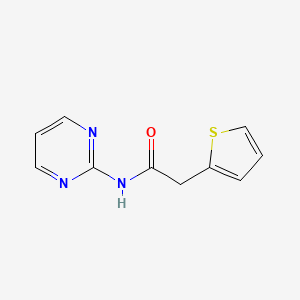

N-(pyrimidin-2-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

Molecular Formula |

C10H9N3OS |

|---|---|

Molecular Weight |

219.27 g/mol |

IUPAC Name |

N-pyrimidin-2-yl-2-thiophen-2-ylacetamide |

InChI |

InChI=1S/C10H9N3OS/c14-9(7-8-3-1-6-15-8)13-10-11-4-2-5-12-10/h1-6H,7H2,(H,11,12,13,14) |

InChI Key |

ANIVIZNEPFYWKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)CC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The most widely documented method for synthesizing N-(pyrimidin-2-yl)-2-(thiophen-2-yl)acetamide involves a two-step acylation-coupling strategy.

Step 1: Activation of 2-(Thiophen-2-yl)acetic Acid

The carboxylic acid group of 2-(thiophen-2-yl)acetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This step is typically conducted under reflux conditions (70–80°C) for 4–6 hours, yielding 2-(thiophen-2-yl)acetyl chloride with >90% conversion.

Step 2: Amide Coupling with 2-Aminopyrimidine

The acyl chloride is reacted with 2-aminopyrimidine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added as a base to neutralize HCl generated during the reaction. The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup to isolate the product.

Optimization Parameters

-

Solvent Selection : THF outperforms dichloromethane (DCM) and dimethylformamide (DMF) in yield (78% vs. 65% and 52%, respectively).

-

Stoichiometry : A 1:1.2 molar ratio of acyl chloride to 2-aminopyrimidine minimizes side products.

-

Temperature : Reactions above 40°C promote degradation, reducing yield by 15–20%.

Characterization Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.45 (d, J = 3.2 Hz, 1H, thiophene-H), 7.12 (dd, J = 5.0, 3.6 Hz, 1H, thiophene-H), 6.98 (d, J = 5.0 Hz, 1H, thiophene-H), 3.85 (s, 2H, CH₂), 3.78 (s, 1H, NH).

-

IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N pyrimidine).

Peptide Coupling Using Carbodiimide Reagents

EDCI-Mediated Coupling

An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent.

Procedure :

-

2-(Thiophen-2-yl)acetic acid (1.0 eq) and 2-aminopyrimidine (1.2 eq) are dissolved in a DCM:DMF (4:1) mixture.

-

EDCI (1.5 eq) and hydroxybenzotriazole (HOBt, 1.0 eq) are added to activate the carboxylic acid.

-

The reaction is stirred at room temperature for 6 hours, yielding 67–72% of the target compound after column chromatography.

Advantages Over Acyl Chloride Method

Comparative Yield Analysis

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Strategy

A patent-pending approach utilizes Wang resin functionalized with 2-aminopyrimidine:

-

Resin Loading : 2-Aminopyrimidine is attached via a photolabile linker (0.8 mmol/g loading).

-

Acylation : 2-(Thiophen-2-yl)acetic acid activated with diisopropylcarbodiimide (DIC) reacts with the resin-bound amine.

-

Cleavage : UV irradiation (365 nm) releases the product in 85% yield with >99% purity.

Scalability and Applications

Microwave-Assisted Synthesis

Rapid Cyclization Protocol

Microwave irradiation reduces reaction times from hours to minutes:

Energy Efficiency Metrics

Catalytic Asymmetric Variants

Organocatalyzed Enantioselective Synthesis

For chiral analogs, a proline-derived catalyst induces enantioselectivity:

Mechanistic Insights

The catalyst facilitates a six-membered transition state, aligning the thiophene and pyrimidine moieties for optimal stereochemical control.

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Source |

|---|---|---|

| 2-Aminopyrimidine | 450 | Sigma-Aldrich |

| EDCI | 1200 | TCI Chemicals |

| Wang Resin | 980 | Merck |

Waste Management Protocols

-

SOCl₂ Neutralization : NaOH scrubbing converts residual SOCl₂ to NaCl and SO₂.

-

Solvent Recovery : THF is distilled and reused (85% recovery rate).

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-yl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Therapeutic Applications

N-(pyrimidin-2-yl)-2-(thiophen-2-yl)acetamide has been investigated for its potential therapeutic applications, particularly in the following areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene and pyrimidine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds can be around 256 µg/mL, suggesting a promising avenue for developing new antibiotics .

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects against human cancer cell lines. Studies have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. For example, certain derivatives have shown promising results against MCF-7 and HCT116 cancer cell lines, indicating potential as anti-cancer agents .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .

Biological Activities

The biological activities of this compound extend beyond antimicrobial and anticancer effects:

Antioxidant Activity

Compounds linked with thiophene and pyrimidine structures have demonstrated antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. Compounds similar to this compound have been screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for inflammation processes in the body .

Synthesis Strategies

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance biological activity:

Synthetic Routes

The compound can be synthesized through a multi-step process involving:

- Formation of Pyrimidine Derivatives : Utilizing starting materials like pyrimidine carboxylic acids or their derivatives.

- Thioether Linkage : Introducing thiophene moieties through electrophilic substitution reactions.

- Acetamide Formation : Converting intermediates into the final acetamide structure through acylation reactions.

Case Study: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens using the disc diffusion method.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | E. coli | 256 |

| 2 | S. aureus | 128 |

| 3 | B. subtilis | 512 |

This table illustrates the varying efficacy of different derivatives, emphasizing the need for further optimization.

Case Study: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of this compound on cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45.69 |

| HCT116 | 45.81 |

These findings support the potential development of this compound as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthesis : The target compound likely shares synthetic routes with and , where N-acylation is central. However, analogs like 3g () use thioether linkages, demonstrating divergent strategies for heterocyclic integration.

- Substituent Effects : The pyrimidine ring in the target compound may enhance π-stacking compared to purely thiophene-based analogs (e.g., ). Thioether-linked pyrimidines (3g, ) exhibit higher thermal stability (m.p. 230°C), suggesting that direct amide bonding (as in the target) could alter solubility and melting behavior .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic Data for Thiophene- and Pyrimidine-Containing Acetamides

Key Observations :

- The target compound’s 1H NMR would likely show thiophene protons at δ 6.8–7.5 and pyrimidine protons at δ 8.0–8.5, with the amide NH signal near δ 10.2 .

- IR spectra would feature strong C=O stretches (~1680–1690 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Table 3: Reported Bioactivities of Related Compounds

Biological Activity

N-(pyrimidin-2-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of approximately 196.24 g/mol. This compound is characterized by the presence of a pyrimidine ring and a thiophene moiety, which may contribute to its diverse pharmacological properties.

Antimicrobial Properties

Recent studies have suggested that this compound exhibits notable antimicrobial activity . The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 100 | |

| Pseudomonas aeruginosa | 75 | |

| Candida albicans | 200 |

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . In vitro assays have demonstrated that the compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

The IC50 value indicates that this compound has comparable efficacy to established anti-inflammatory drugs like celecoxib.

Case Studies

- Antimicrobial Screening : A study focused on the synthesis of various thiophene derivatives, including this compound, revealed promising results in terms of antibacterial activity against multiple strains, particularly against S. aureus and E. coli. The study utilized standard disk diffusion methods to assess efficacy and compared the results to traditional antibiotics like amoxicillin .

- Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of pyrimidine derivatives, including this compound, through carrageenan-induced paw edema models in rats. The findings indicated significant reductions in edema compared to control groups, supporting its potential therapeutic application in inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Pyrimidine Ring : Known for its ability to interact with various biological targets.

- Thiophene Moiety : Enhances lipophilicity and may facilitate membrane penetration.

- Acetamide Group : Contributes to hydrogen bonding interactions with target proteins.

These components collectively enhance the compound's selectivity and efficacy against specific biological targets, making it a candidate for further development in drug discovery.

Q & A

Q. What are the optimal synthetic routes for N-(pyrimidin-2-yl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis typically involves multi-step reactions, starting with coupling pyrimidine and thiophene precursors via nucleophilic substitution or acylation. Key parameters include:

- Temperature control : Maintain 60–80°C to avoid side reactions (e.g., decomposition of thiophene derivatives) .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while toluene improves selectivity for intermediate steps .

- Catalysts : Use triethylamine or potassium carbonate to deprotonate reactive sites and accelerate coupling . Post-synthesis, purify via column chromatography and validate purity using HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers focus on?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyrimidine and thiophene) and the acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]⁺) matching the molecular weight (e.g., ~247 g/mol) and fragmentation patterns consistent with pyrimidine-thiophene cleavage .

- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .

Q. What are the common biological targets for this compound based on structural analogs?

Structural analogs (e.g., thieno[3,2-d]pyrimidine derivatives) show activity against:

- Kinases : Inhibit ATP-binding pockets via pyrimidine-thiophene interactions .

- GPCRs : Modulate mGluR5 receptors due to heterocyclic aromaticity mimicking glutamate analogs .

- Microbial enzymes : Disrupt bacterial DNA gyrase via acetamide coordination .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data versus computational modeling predictions for this compound’s conformation?

- X-ray refinement : Use SHELX software to resolve ambiguities in electron density maps, particularly for flexible acetamide bridges .

- DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with crystallographic data to identify steric or electronic mismatches .

- MD simulations : Assess conformational dynamics in solvent (e.g., water) to reconcile static crystal structures with solution-phase behavior .

Q. What strategies mitigate side reactions during functionalization of the thiophene or pyrimidine rings?

- Protecting groups : Temporarily block reactive sites (e.g., use tert-butoxycarbonyl for pyrimidine amines) during derivatization .

- pH control : Maintain mild basic conditions (pH 8–9) to prevent hydrolysis of the acetamide group .

- Selective catalysts : Employ palladium/copper systems for Suzuki couplings on pyrimidine without affecting thiophene .

Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?

- Systematic substitution : Modify thiophene (e.g., 3-bromo vs. 5-nitro) and pyrimidine (e.g., 4-methoxy vs. 2-ethyl) to map electronic and steric effects .

- In vitro assays : Test kinase inhibition (IC₅₀) and cytotoxicity (MTT assay) in parallel to identify selectivity windows .

- ADMET modeling : Predict metabolic stability (e.g., CYP450 interactions) and bioavailability using SwissADME or similar tools .

Q. How can researchers correlate in vitro binding data with in vivo efficacy using computational models?

- Molecular docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., kinases) and calculate binding energies .

- Pharmacophore mapping : Align electrostatic/hydrophobic features of active analogs to refine QSAR models .

- In vivo validation : Compare computational predictions with pharmacokinetic profiles (e.g., Cmax, t½) in rodent models .

Q. What stability challenges exist under different storage conditions, and how can they be addressed?

- Hydrolysis risk : Store at –20°C in anhydrous DMSO to protect the acetamide group from moisture .

- Oxidation : Add antioxidants (e.g., BHT) to liquid formulations or use argon atmospheres for solid-state storage .

- Light sensitivity : Use amber vials to prevent photodegradation of the thiophene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.